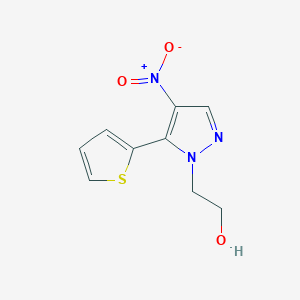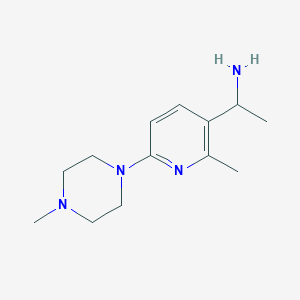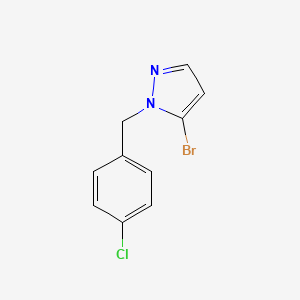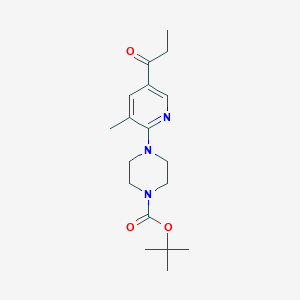
tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C18H27N3O3 . This compound is often used in research and development due to its unique structure, which includes a piperazine ring substituted with a pyridine derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the pyridine moiety. The tert-butyl group is then added to protect the carboxylate functionality. The reaction conditions often involve the use of organic solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous synthesis, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also ensures better control over reaction conditions, leading to higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ethanol.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its piperazine ring is a common motif in many pharmaceuticals, and the pyridine derivative can interact with biological targets, making it a candidate for drug discovery .
Industry: In the chemical industry, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can form hydrogen bonds with amino acid residues in proteins, while the pyridine moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Comparison: While these compounds share the piperazine ring and tert-butyl group, they differ in the substituents attached to the piperazine ring. These differences can lead to variations in their chemical reactivity and biological activity. For example, tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate has an ethoxy group, which can influence its solubility and reactivity compared to tert-Butyl 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylate .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical modifications, making it a valuable tool in research and development.
Eigenschaften
Molekularformel |
C18H27N3O3 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
tert-butyl 4-(3-methyl-5-propanoylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-6-15(22)14-11-13(2)16(19-12-14)20-7-9-21(10-8-20)17(23)24-18(3,4)5/h11-12H,6-10H2,1-5H3 |
InChI-Schlüssel |
JCVNFXXVVABWPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CN=C(C(=C1)C)N2CCN(CC2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


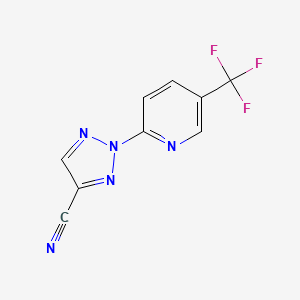

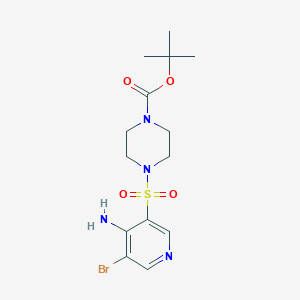
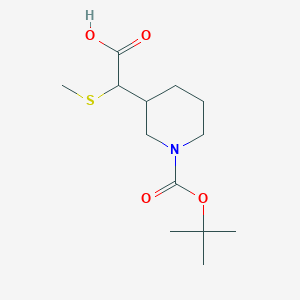
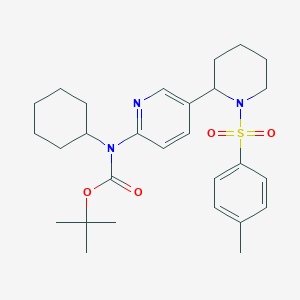



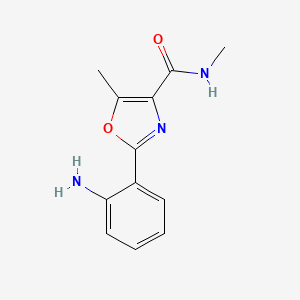
![2-(3-Aminopyrrolidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15057954.png)

